molecular formula C7H2Cl4N2S B12653418 4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione CAS No. 18392-42-2

4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione

Cat. No.: B12653418
CAS No.: 18392-42-2
M. Wt: 288.0 g/mol
InChI Key: DUYKSYCMKGVVTR-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione is a chemical compound with the molecular formula C₇H₂Cl₄N₂S. It is known for its unique structure, which includes four chlorine atoms attached to a benzimidazole ring, and a thione group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione typically involves the reaction of 4,5,6,7-tetrachloro-1,3-dihydrobenzimidazole with sulfur sources under specific conditions. One common method includes the use of phosphorus pentasulfide (P₂S₅) as a sulfurizing agent. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion to the desired thione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4,5,6,7-tetrachlorobenzimidazole
  • 4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-sulfone
  • 4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thiol

Uniqueness

4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione is unique due to its specific arrangement of chlorine atoms and the presence of a thione group. This structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

18392-42-2

Molecular Formula

C7H2Cl4N2S

Molecular Weight

288.0 g/mol

IUPAC Name

4,5,6,7-tetrachloro-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H2Cl4N2S/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14)

InChI Key

DUYKSYCMKGVVTR-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=S)N2

Origin of Product

United States

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